molecular formula C16H13NO3S B2522202 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate CAS No. 953179-01-6

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

Cat. No. B2522202
CAS RN: 953179-01-6
M. Wt: 299.34
InChI Key: KRQWRIPSEDLZOT-UHFFFAOYSA-N
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Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related isoxazole derivatives is described in the first paper, where isoxazolyl thioureas are reacted with ethyl bromopyruvate to yield a series of compounds, including thiazolylidene amines, acid hydrazides, pyrazolones, oxadiazoles, and thiazolidinylidene acetic acid methyl esters . These reactions involve cyclization and condensation steps that are common in the synthesis of heterocyclic compounds. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds can be deduced from spectroscopic data such as IR, ^1H NMR, and MS spectra, as mentioned in the second paper . These techniques are crucial for confirming the structure of synthesized compounds. For the compound of interest, similar analytical methods would likely be used to determine its molecular structure and confirm the successful synthesis.

Chemical Reactions Analysis

The papers describe various chemical reactions involving isoxazole and thiazole derivatives. For instance, the reaction of isoxazolyl thioureas with ethyl bromopyruvate and subsequent treatments lead to the formation of different heterocyclic compounds . Additionally, the cyclization of thioamide with 2-chloroacetoacetate is mentioned in the synthesis of a thiazole derivative . These reactions highlight the reactivity of functional groups present in the compound of interest and suggest possible chemical transformations it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal nature of synthesized samples is indicated by sharp intense peaks in powder XRD, and good thermal stability is suggested by LCMS test results . Photoluminescence spectrum analysis also provides information on the optical properties, which could be relevant for photoelectronic device applications . These properties are essential for understanding the behavior and potential applications of the compound "this compound".

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate” often involves the formation of complex organic structures that are significant for their potential applications in drug development and materials science. For example, the synthesis of phenylacetic acid derivatives and their role in producing compounds with antimicrobial properties indicates the relevance of similar structures in medicinal chemistry (Varma et al., 2006). Similarly, the development of novel compounds through green chemistry approaches, such as azo dyes with antibacterial activity, showcases the chemical versatility and application of isoxazole derivatives in creating functional materials (Banpurkar, Wazalwar, & Perdih, 2018).

Biological and Pharmacological Applications

Derivatives of isoxazole and thiophene have shown potential in various biological applications, including antimicrobial and antifungal activities. The synthesis of isoxazolyl thioureas and their conversion into compounds with potential biological activities highlights the pharmaceutical applications of these chemical structures (Rajanarendar, Karunakar, & Ramu, 2006). Additionally, the quantification of novel PPARγ partial agonists demonstrates the role of structurally related compounds in diabetes treatment (Chae et al., 2010).

Material Science and Applied Chemistry

The versatility of thiophene and isoxazole derivatives extends to material science, where these compounds contribute to the development of new materials with specific properties. The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the potential of these compounds in developing therapeutic agents with specific target activities (Gomha, Edrees, & Altalbawy, 2016).

Safety and Hazards

Without specific studies or data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWRIPSEDLZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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